![molecular formula C12H11N3O4 B112712 4-méthoxy-3-[(4-nitro-1H-pyrazol-1-yl)méthyl]benzaldéhyde CAS No. 514800-99-8](/img/structure/B112712.png)
4-méthoxy-3-[(4-nitro-1H-pyrazol-1-yl)méthyl]benzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C12H11N3O4 It is a derivative of benzaldehyde, featuring a methoxy group at the 4-position and a nitro-pyrazole moiety at the 3-position
Applications De Recherche Scientifique
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Aldehyde Formation: The final step involves the formylation of the benzene ring. This can be achieved through the Vilsmeier-Haack reaction, where the methoxybenzene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions
Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)
Major Products
Oxidation: 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Reduction: 4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzaldehyde
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used
Mécanisme D'action
The mechanism of action of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybenzaldehyde: Lacks the nitro-pyrazole moiety, making it less versatile in terms of chemical reactivity and applications.
3-nitrobenzaldehyde: Lacks the methoxy and pyrazole groups, limiting its use in advanced materials and medicinal chemistry.
4-nitrobenzaldehyde: Similar to 3-nitrobenzaldehyde but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness
4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is unique due to the presence of both the methoxy and nitro-pyrazole groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Propriétés
IUPAC Name |
4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12-3-2-9(8-16)4-10(12)6-14-7-11(5-13-14)15(17)18/h2-5,7-8H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJDGSKTKNJLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
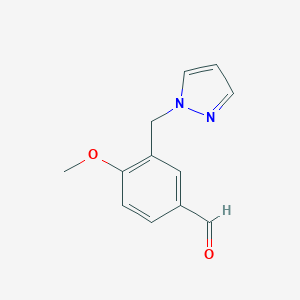
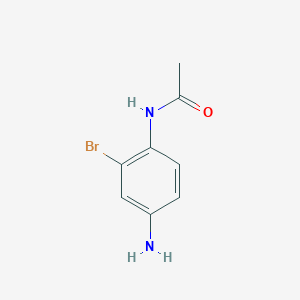
![4-Methoxy-3-[(4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B112637.png)
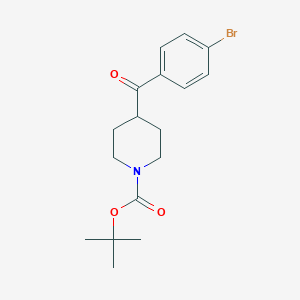
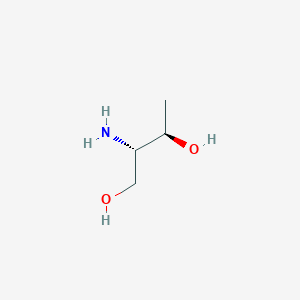

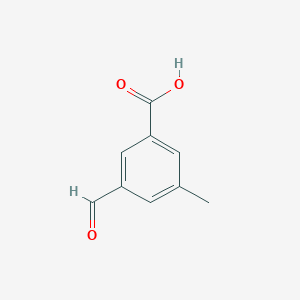
![Benzo[b]thiophen-2-amine](/img/structure/B112646.png)
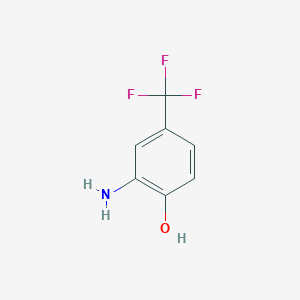
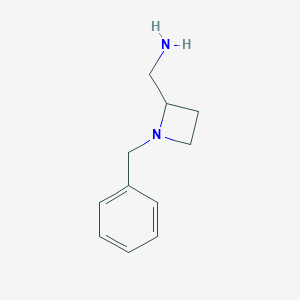

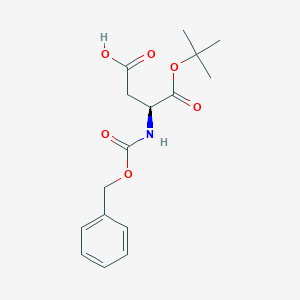
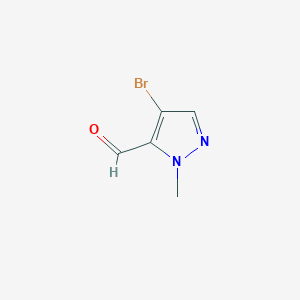
![1'-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B112658.png)
